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molecular formula C13H14N2O2 B1602077 ethyl 1-benzyl-1H-pyrazole-4-carboxylate CAS No. 150559-94-7

ethyl 1-benzyl-1H-pyrazole-4-carboxylate

Cat. No. B1602077
M. Wt: 230.26 g/mol
InChI Key: CUTDJCLKKQWXGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290485B2

Procedure details

Bromomethyl-benzene (610 mg, 3.57 mmol) was suspended in Acetone (25 ml), ethyl 1H-pyrazole-4-carboxylate (500 mg, 3.57 mmol) and K2CO3 (2465 mg, 17.84 mmol) were added. The suspension was stirred 16 h at 50° C. The reaction mixture was filtrated and evaporated in vacuum to give the title compound which was used for the next step without further purification. HPLC/MS (Method A) RtA=1.82 min, MS [M+H]+=230.9.
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
2465 mg
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH:9]1[CH:13]=[C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=[N:10]1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH2:2]([N:9]1[CH:13]=[C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:11]=[N:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
610 mg
Type
reactant
Smiles
BrCC1=CC=CC=C1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
N1N=CC(=C1)C(=O)OCC
Name
Quantity
2465 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred 16 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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